
N-(3-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of compounds that have been studied for their potential therapeutic effects and chemical properties. It is part of a broader category of quinoline derivatives that have been synthesized and evaluated in various contexts.
Synthesis Analysis
- Ghosh et al. (2008) synthesized a similar anilidoquinoline derivative, which showed significant antiviral and antiapoptotic effects in vitro, indicating a robust synthesis process for these compounds (Ghosh et al., 2008).
Molecular Structure Analysis
- Fatma et al. (2017) conducted a study involving molecular docking and spectroscopic analysis of a quinolin-2(1H)-one derivative, providing insights into the molecular structure and interaction potential of similar compounds (Fatma et al., 2017).
Chemical Reactions and Properties
- Rehman et al. (2013) synthesized a series of compounds including 1,3,4-oxadiazole derivatives, which are structurally related, showing the diverse chemical reactions these compounds can undergo (Rehman et al., 2013).
Physical Properties Analysis
- Mague et al. (2017) reported on the crystal structure of a related compound, providing valuable data on the physical properties such as crystal formation and hydrogen bonding patterns (Mague et al., 2017).
Chemical Properties Analysis
- Patel et al. (2011) synthesized and evaluated a series of quinazolin-4(3H)ones, which may offer insights into the chemical properties of similar compounds, including their reactivity and potential biological activities (Patel et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization for Potential Antimicrobial Agents
One study discusses the synthesis and characterization of new quinazolines, which react with hydrazine hydrate and aryl isothiocyanates, leading to compounds with potential as antimicrobial agents. These synthesized compounds were evaluated for their antibacterial and antifungal activities against a variety of microorganisms, showcasing their significance in developing new antimicrobial strategies (Desai et al., 2007).
Antiviral and Antiapoptotic Effects
Another important application is found in the synthesis and evaluation of a novel anilidoquinoline derivative for treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival in infected mice, highlighting its potential as a therapeutic agent (Ghosh et al., 2008).
Structural Aspects and Properties of Salt and Inclusion Compounds
The structural aspects of amide-containing isoquinoline derivatives, including their interactions with mineral acids and their ability to form crystalline salts and inclusion compounds, were explored. These studies contribute to understanding the compound's chemical behavior and potential applications in material science and pharmaceutical development (Karmakar et al., 2007).
Comparative Metabolism in Human and Rat Liver Microsomes
Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological implications of similar compounds. These studies contribute to our understanding of how such compounds are processed in biological systems, which is crucial for assessing their safety and efficacy (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-3-18-7-10-22(11-8-18)29-16-20-13-19-9-12-24(34-2)15-25(19)31(27(20)33)17-26(32)30-23-6-4-5-21(28)14-23/h4-15,29H,3,16-17H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXPYMGHDGOOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

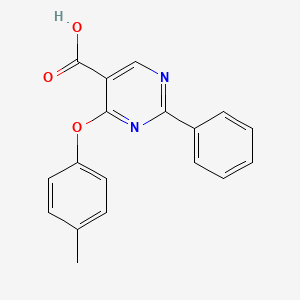

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
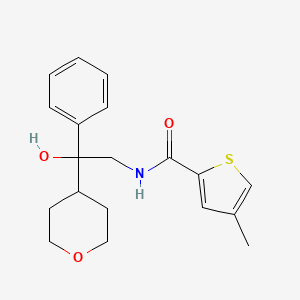
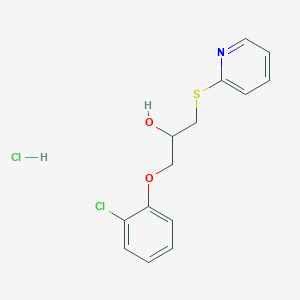
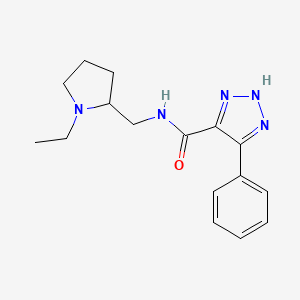

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)
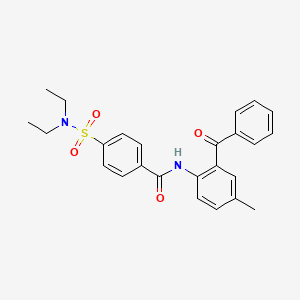
![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)
![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)
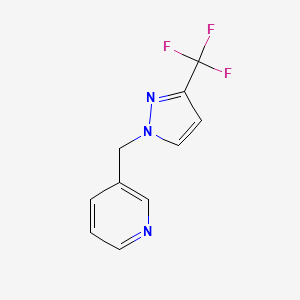
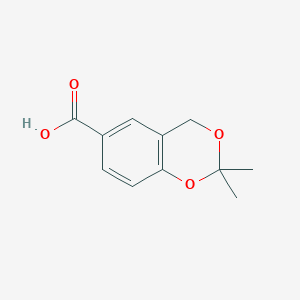
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)